molecular formula C12H25N B7865181 N-(2,2-dimethylpropyl)-2-methylcyclohexan-1-amine

N-(2,2-dimethylpropyl)-2-methylcyclohexan-1-amine

Cat. No. B7865181
M. Wt: 183.33 g/mol
InChI Key: QVWBRVZDZLYRNJ-UHFFFAOYSA-N
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Description

“N-(2,2-dimethylpropyl)-2-methylcyclohexan-1-amine” is an organic compound that contains an amine group (-NH2) attached to a cyclohexane ring, which is a six-membered ring structure, and a 2,2-dimethylpropyl group. The presence of these functional groups could influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a cyclohexane ring, which is a six-membered carbon ring, with a methyl group (-CH3) and an amine group (-NH2) attached. The amine group would be further substituted with a 2,2-dimethylpropyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine group, which is a common site of reactivity in organic compounds. Amines can participate in a variety of reactions, including acid-base reactions, alkylation reactions, and reactions with carbonyl compounds .

Mechanism of Action

Without specific context, it’s difficult to define a “mechanism of action” for this compound. In biochemistry, the term “mechanism of action” often refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules or studied for potential biological activity .

properties

IUPAC Name

N-(2,2-dimethylpropyl)-2-methylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-10-7-5-6-8-11(10)13-9-12(2,3)4/h10-11,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWBRVZDZLYRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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